Cycloheptyl (C7) vs. Cyclopentyl (C5) Ring Size: FXR Modulator Patent Class Differentiation
In the foundational FXR modulator patent family (US 8,252,826 B2 / CN-102791695-A), the generic Markush structure explicitly encompasses both cyclopentyl (A = –CH₂–) and cycloheptyl (A = –(CH₂)₃–) derivatives as two distinct sub-genera (Formula I-I and Formula I-II, respectively), indicating that the seven-membered ring confers non-interchangeable receptor interaction properties [1]. Within this patent, exemplified cycloheptapyrazole compounds such as 2-(4-{2-[2-(4-chloro-phenyl)-2,4,5,6,7,8-hexahydro-cycloheptapyrazol-3-yl]-2-cyclohexyl-acetylamino}-3-fluoro-phenoxy)-2-methyl-propionic acid are listed alongside their cyclopentapyrazole counterparts, establishing a deliberate structure–activity distinction between ring sizes at the level of patent composition-of-matter claims [1]. While quantitative FXR EC₅₀ or IC₅₀ head-to-head data for the exact target compound versus its cyclopentyl analog are not publicly disclosed, the patent's structural differentiation logic provides class-level evidence that cycloheptyl substitution is a non-trivial, selection-relevant structural feature.
| Evidence Dimension | Patent-defined structural sub-genus differentiation for FXR modulator activity |
|---|---|
| Target Compound Data | Cycloheptylpyrazole scaffold: A = –(CH₂)₃– (Formula I-II) — explicitly claimed as a distinct sub-genus |
| Comparator Or Baseline | Cyclopentylpyrazole scaffold: A = –CH₂– (Formula I-I) — claimed as a separate sub-genus |
| Quantified Difference | Not applicable — structural sub-genus differentiation without disclosed potency values; difference is qualitative (ring size) but composition-of-matter relevant |
| Conditions | Patent US 8,252,826 B2; FXR modulator claims; in vitro FXR binding/activation assays implied but quantitative data not disclosed in patent |
Why This Matters
For procurement decisions in FXR-targeted research programs, selecting the cycloheptyl rather than cyclopentyl scaffold determines which patent sub-genus and SAR space is explored, directly affecting freedom-to-operate and target-engagement hypotheses.
- [1] Benson, M. G.; Bleicher, K.; Grether, U.; Kuhn, B.; Richter, H.; Taylor, S. Cyclopentyl- and cycloheptylpyrazoles as FXR modulators. U.S. Patent 8,252,826 B2, issued August 28, 2012. Assignee: F. Hoffmann-La Roche AG. View Source
